molecular formula C21H29N3O5S B12895662 N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine CAS No. 54855-10-6

N-(tert-Butoxycarbonyl)-L-tryptophyl-L-methionine

Cat. No.: B12895662
CAS No.: 54855-10-6
M. Wt: 435.5 g/mol
InChI Key: FHVIPHZTJSDHSF-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, an indole ring, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid typically involves multiple steps, including the protection of amino groups, formation of peptide bonds, and introduction of functional groups The process often begins with the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine The indole ring is introduced through a coupling reaction with an appropriate indole derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The indole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced indole derivatives.

    Substitution: Deprotected amino acids.

Scientific Research Applications

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Studied for its potential role in modulating biological pathways due to its indole moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound may also influence signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    N-acetyl-L-tryptophan: An amino acid derivative with an indole ring.

    Sulforaphane: A compound with a similar methylthio group.

Uniqueness

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanamido)-4-(methylthio)butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group allows for selective deprotection and further functionalization, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

54855-10-6

Molecular Formula

C21H29N3O5S

Molecular Weight

435.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C21H29N3O5S/c1-21(2,3)29-20(28)24-17(18(25)23-16(19(26)27)9-10-30-4)11-13-12-22-15-8-6-5-7-14(13)15/h5-8,12,16-17,22H,9-11H2,1-4H3,(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1

InChI Key

FHVIPHZTJSDHSF-IRXDYDNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.